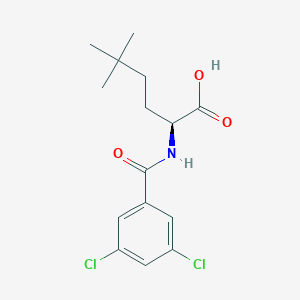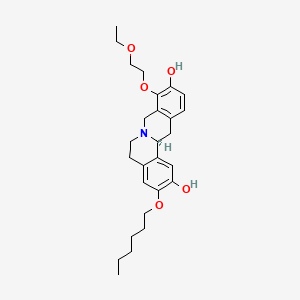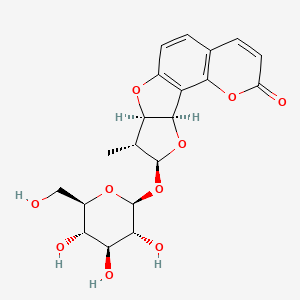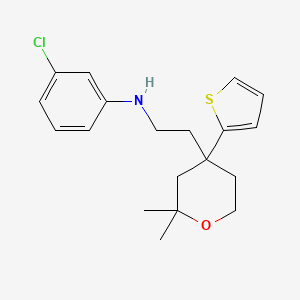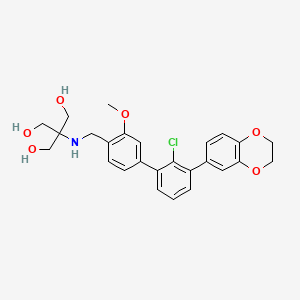
PD-L1/PD-1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-L1/PD-1-IN-1 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that tumors exploit to evade the immune system. By inhibiting this pathway, this compound has the potential to enhance the immune system’s ability to recognize and destroy cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PD-L1/PD-1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for PD-L1. Common reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process often includes optimization of reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
PD-L1/PD-1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the molecule’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made to this compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the molecule’s binding affinity for PD-L1 .
Applications De Recherche Scientifique
PD-L1/PD-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in cellular assays to investigate the role of PD-1/PD-L1 in immune regulation and cancer biology.
Medicine: Explored as a potential therapeutic agent in preclinical and clinical studies for cancer immunotherapy.
Industry: Utilized in the development of diagnostic assays and screening platforms for immune checkpoint inhibitors
Mécanisme D'action
PD-L1/PD-1-IN-1 exerts its effects by binding to PD-L1, thereby preventing its interaction with PD-1 on the surface of T cells. This blockade releases the inhibitory signal that PD-L1 sends to PD-1, allowing T cells to remain active and attack cancer cells. The molecular targets involved in this pathway include the extracellular domains of PD-1 and PD-L1, and the downstream signaling pathways that regulate T cell activation and proliferation .
Comparaison Avec Des Composés Similaires
PD-L1/PD-1-IN-1 is unique among PD-1/PD-L1 inhibitors due to its specific binding affinity and selectivity for PD-L1. Similar compounds include:
BMS-103: A small molecule inhibitor with strong binding activity but higher cytotoxicity.
BMS-142: Another potent inhibitor with similar binding properties but different pharmacokinetic profiles.
Aurigene-1: A peptidomimetic inhibitor with lower activity in biochemical and immunological assays
This compound stands out for its balanced profile of efficacy and safety, making it a promising candidate for further development in cancer immunotherapy .
Propriétés
Formule moléculaire |
C26H28ClNO6 |
|---|---|
Poids moléculaire |
486.0 g/mol |
Nom IUPAC |
2-[[4-[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-2-methoxyphenyl]methylamino]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C26H28ClNO6/c1-32-23-11-17(5-6-19(23)13-28-26(14-29,15-30)16-31)20-3-2-4-21(25(20)27)18-7-8-22-24(12-18)34-10-9-33-22/h2-8,11-12,28-31H,9-10,13-16H2,1H3 |
Clé InChI |
CLCXWCIEJPJACD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC=CC(=C2Cl)C3=CC4=C(C=C3)OCCO4)CNC(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


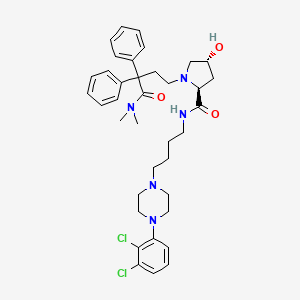
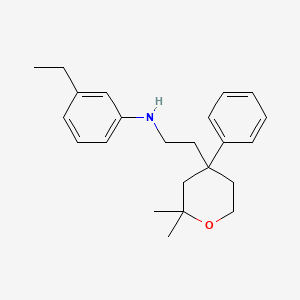
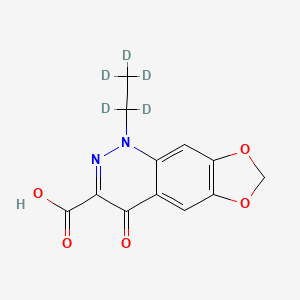
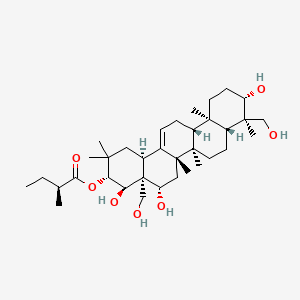
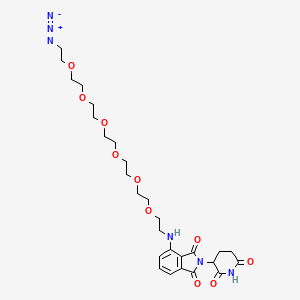
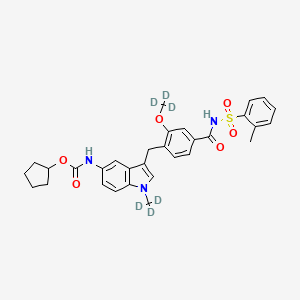
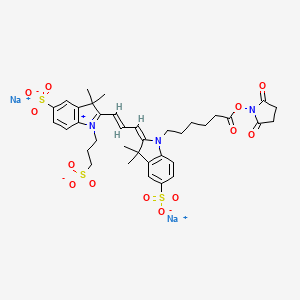
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)


